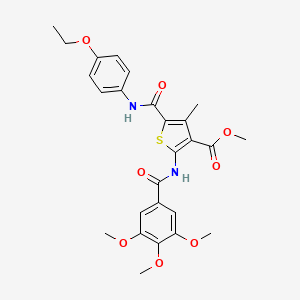
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its intricate structure, which includes multiple functional groups such as carbamoyl, ethoxy, and trimethoxybenzamido moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a dithioester.
Introduction of Functional Groups: The various functional groups are introduced through sequential reactions. For instance, the carbamoyl group can be added via a reaction with an isocyanate, while the ethoxyphenyl group can be introduced through an etherification reaction.
Amidation: The trimethoxybenzamido group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl or amido groups, potentially converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene ring or the aromatic moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities, particularly due to its unique structure.
Medicine
In medicinal chemistry, the compound could be explored for drug development, targeting specific enzymes or receptors involved in disease pathways. Its structural complexity suggests potential for high specificity and efficacy.
Industry
Industrially, the compound might be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to the electronic properties of the thiophene ring.
作用機序
The mechanism of action of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
Methyl 5-(phenylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate: Similar structure but lacks the ethoxy group.
Methyl 5-((4-methoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of functional groups in Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate provides distinct chemical and biological properties. The ethoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
特性
分子式 |
C26H28N2O8S |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
methyl 5-[(4-ethoxyphenyl)carbamoyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H28N2O8S/c1-7-36-17-10-8-16(9-11-17)27-24(30)22-14(2)20(26(31)35-6)25(37-22)28-23(29)15-12-18(32-3)21(34-5)19(13-15)33-4/h8-13H,7H2,1-6H3,(H,27,30)(H,28,29) |
InChIキー |
QZRZMOVAXXZLGB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


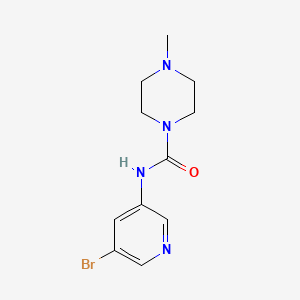
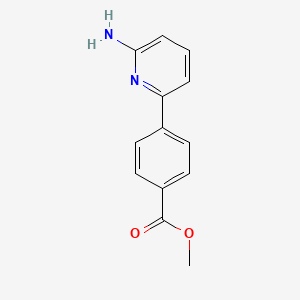

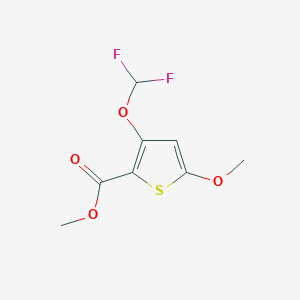
![Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-](/img/structure/B12066839.png)
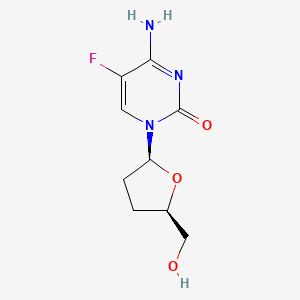
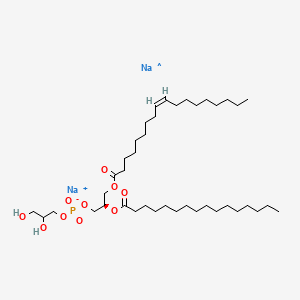
![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)

![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)


![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
